molecular formula C16H17N3O3S B018265 5'-O-Desmethyl omeprazole CAS No. 151602-49-2

5'-O-Desmethyl omeprazole

Cat. No. B018265
M. Wt: 331.4 g/mol
InChI Key: TWXDTVZNDQKCOS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 5'-O-Desmethyl omeprazole involves the metabolism of omeprazole by liver cytochrome P450 (P450) enzymes. Studies have identified human CYP2C19 as a major enzyme responsible for the 5-hydroxylation of omeprazole, leading to the formation of 5'-O-Desmethyl omeprazole among other metabolites. CYP2C19, along with CYP2C8, CYP2C18, and CYP2C9, contributes to omeprazole metabolism, demonstrating the enzymatic specificity and efficiency in producing this metabolite (Karam et al., 1996).

Molecular Structure Analysis

The molecular structure of 5'-O-Desmethyl omeprazole is derived from its parent compound, omeprazole, with specific alterations due to the desmethylation process. Spectroscopic characterization techniques, such as infrared and Raman spectroscopy, NMR, TG, DSC, and theoretical vibrational frequency calculations, have been applied to understand the structural characteristics of omeprazole and its salts, providing insights into the molecular structure of its metabolites as well (Vrbanec et al., 2017).

Chemical Reactions and Properties

Omeprazole undergoes several chemical reactions leading to the formation of 5'-O-Desmethyl omeprazole and other metabolites. The acid-induced degradation of omeprazole and its metabolites under various conditions has been analyzed, revealing the chemical stability and reactivity of these compounds. High-resolution mass spectrometry has identified and characterized the degradation products, indicating the chemical reactions omeprazole and its metabolites undergo in acidic environments (Roberts et al., 2018).

Physical Properties Analysis

The physical properties of omeprazole and its metabolites, including solubility, stability, and formulation challenges, have been studied to develop suitable pharmaceutical formulations. Techniques such as nanosuspension technology have been explored to enhance the chemical stability and solubility of chemically labile drugs like omeprazole, which indirectly informs on the handling and formulation of its metabolites (Möschwitzer et al., 2004).

Chemical Properties Analysis

The chemical properties of 5'-O-Desmethyl omeprazole, such as its reactivity, degradation pathways, and interaction with enzymes, are closely related to its molecular structure and the functional groups present. The specificity of omeprazole and its metabolites in inhibiting the (H+ + K+)-ATPase enzyme, and their interaction with cytochrome P450 enzymes, highlight the significance of their chemical properties in their pharmacological action (Keeling et al., 1987).

Scientific Research Applications

  • Cancer Treatment : Omeprazole inhibits pancreatic cancer cell proliferation and modulates autophagy, potentially enhancing the chemosensitivity of pancreatic cancer cells to chemotherapy (Udelnow et al., 2011).

  • Pharmacogenetics : It can be used as a probe drug for phenotyping CYP2C19, which is beneficial for determining accurate drug dosages and pharmacokinetic profiles, especially in patients with poor CYP2C19 metabolism (Kanazawa et al., 2003).

  • Peptic Ulcer and Gastroesophageal Reflux Disease : Omeprazole does not inhibit CYP3A4 activity, which is important in treating peptic ulcer disease and reflux oesophagitis (Tateishi et al., 1995). It is also effective in treating duodenal ulcers and may be the drug of choice for Zollinger-Ellison syndrome (Clissold & Campoli-Richards, 1986).

  • Mechanism of Action : Omeprazole inhibits gastric (H+-K+)-ATPase by oxidizing essential sulfhydryl groups, with its potency enhanced in acidic environments (Im et al., 1985).

  • Neurological Effects : Its use can increase anxiety and cognitive impairment in rats, as observed through reduced brain serotonin and 5-HT-1A receptors expression (Ali et al., 2020).

  • Environmental Fate : The acid-induced degradation of omeprazole and its analogs aids in understanding their fate during wastewater treatment processes (Roberts et al., 2018).

  • Drug-Drug Interactions : Omeprazole metabolites contribute significantly to its inhibition of CYP2C19 and CYP3A4, which is crucial in identifying potential drug-drug interactions (Shirasaka et al., 2013).

  • Long-Term Safety and Efficacy : Long-term treatment with omeprazole for refractory reflux esophagitis is both effective and safe, with no significant adverse events observed during the study period (Klinkenberg‐Knol et al., 1994).

  • Genetic Influence on Metabolism : CYP2C19 alleles influence omeprazole 5-hydroxylation, potentially impacting its effectiveness in treating gastric acid-related disorders (Hanioka et al., 2008).

properties

IUPAC Name

2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]-3H-benzimidazol-5-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O3S/c1-9-7-17-14(10(2)15(9)22-3)8-23(21)16-18-12-5-4-11(20)6-13(12)19-16/h4-7,20H,8H2,1-3H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWXDTVZNDQKCOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C(N2)C=C(C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20439414
Record name 2-[(4-Methoxy-3,5-dimethylpyridin-2-yl)methanesulfinyl]-1H-benzimidazol-6-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20439414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-O-Desmethyl Omeprazole

CAS RN

151602-49-2
Record name 5-o-Desmethylomeprazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0151602492
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-[(4-Methoxy-3,5-dimethylpyridin-2-yl)methanesulfinyl]-1H-benzimidazol-6-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20439414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-O-DESMETHYLOMEPRAZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QH71GLR6GT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
47
Citations
GF Agne, AA Somogyi, B Sykes, H Knych… - Biochemical …, 2023 - Elsevier
… -omeprazole, 5-O-desmethyl-omeprazole and … , using 5-O-desmethyl-omeprazole as the reference standard. Eadie-Hofstee plots (Figure 1) indicated that for 5-O-desmethyl-omeprazole …
Number of citations: 3 www.sciencedirect.com
T Andersson, JO MINERS… - British journal of …, 1993 - Wiley Online Library
… , one of these metabolites (retention time 11 min) wastentatively identified as the compound 0-demethylated at the 5 position on the benzimidazole moiety (5-O-desmethylomeprazole or …
Number of citations: 275 bpspubs.onlinelibrary.wiley.com
F Hernández, M Ibáñez, E Gracia‐Lor… - Journal of separation …, 2011 - Wiley Online Library
… -omeprazole sulphide or 5-O-desmethyl omeprazole sulphide, … /z 182.0640) for 5-O-desmethyl omeprazole sulphide. The nw-… , discarding that 5-O-desmethyl omeprazole sulphide was …
C Boix, M Ibáñez, R Bagnati, E Zuccato… - Journal of hazardous …, 2016 - Elsevier
… [49] proposed an additional metabolite 5-O-desmethyl omeprazole, found during metabolism studies with human liver microsomes. In our groups recent study on omeprazole …
Number of citations: 41 www.sciencedirect.com
T Andersson, JO Miners, ME Veronese… - British journal of …, 1994 - Wiley Online Library
… The results from the inhibition experiment with omeprazole sulphone (Figure 6) show that the formation of both hydroxyomeprazole and 5-O-desmethylomeprazole was inhibited -80% …
Number of citations: 170 bpspubs.onlinelibrary.wiley.com
T Andersson, PO Lagerstrøm, JO Miners… - … of Chromatography B …, 1993 - Elsevier
Assays for the measurement of omeprazole metabolites in plasma and urine have been reported, but when applied to the determination of omeprazole metabolites formed by human …
Number of citations: 31 www.sciencedirect.com
S CMN, N CH3NNHNCH - Top Drugs: Their History …, 2015 - books.google.com
… Also on the benzimidazole ring, the O-demethylation of the 5-methoxyl group is accomplished by S-MPH and CYP2D6 to afford 5-O-desmethyl-omeprazole (21). The major metabolic …
Number of citations: 2 books.google.com
E Puris, M Pasanen, M Gynther, MR Häkkinen… - Analytical and …, 2017 - Springer
… The ion suppression and ion enhancement of 19 % were determined only for 5-O-desmethyl omeprazole in low QC serum samples and dextromethorphan in urine samples, respectively…
Number of citations: 21 link.springer.com
BW Ogilvie - 2015 - kuscholarworks.ku.edu
… 3 tests the hypothesis that the metabolism-dependent inhibition of CYP2C19 by esomeprazole and its two inhibitory metabolites, omeprazole sulfone and 5-O-desmethyl omeprazole, is …
Number of citations: 3 kuscholarworks.ku.edu
CI Kosma, DA Lambropoulou, TA Albanis - Science of the Total …, 2016 - Elsevier
… , in surface waters in Spain, while 5-O-desmethyl omeprazole was not detected. In the same study, both 4-OH-omeprazole and 5-O-desmethyl omeprazole were not present in drinking …
Number of citations: 37 www.sciencedirect.com

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